N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide
Description
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18(29)26-21-8-5-9-22(14-21)27-25(30)16-28-13-12-20-10-11-23(15-24(20)28)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
CCNRWUXHLRKVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Directed Functionalization of Indole
Indole’s inherent reactivity at positions 3 and 1 necessitates strategic protection and directed substitution for introducing the benzyloxy group at position 6. A reported method involves:
-
Nitration and Reduction :
-
Benzylation :
Fischer Indole Synthesis
An alternative route employs the Fischer indole synthesis to construct the benzyloxy-substituted indole directly:
-
Substituted Phenylhydrazine :
-
4-Benzyloxyphenylhydrazine is prepared by reacting 4-nitrophenol with benzyl bromide, followed by reduction to the hydrazine.
-
-
Cyclization :
The introduction of the acetamide side chain at position 1 requires regioselective alkylation. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is a widely utilized system for indole deprotonation and subsequent alkylation:
Reaction Conditions
-
Base : Sodium hydride (60% dispersion in mineral oil) in anhydrous DMSO.
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Alkylating Agent : 2-Bromo-N-[3-(acetylamino)phenyl]acetamide (synthesized separately).
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Temperature : 60°C for 1 hour, followed by room-temperature stirring overnight.
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Workup : Quenching with water, extraction with ethyl acetate, and column chromatography (n-hexane/ethyl acetate).
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Indole (1.0 g) in DMSO (1 mL) is added to NaH (0.37 g) in DMSO (20 mL) at 60°C.
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After 1 hour, 2-bromo-N-[3-(acetylamino)phenyl]acetamide (2.82 mmol) in DMSO (2.8 mL) is added dropwise.
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The mixture is stirred overnight, quenched with water, and extracted with ethyl acetate.
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The crude product is purified via silica gel chromatography to yield the alkylated indole.
Synthesis of 2-Bromo-N-[3-(Acetylamino)phenyl]acetamide
The alkylating agent is prepared via a two-step sequence:
Acetylation of 3-Aminophenylacetamide
Bromoacetylation
-
Reagents : Bromoacetyl bromide, triethylamine (TEA) in dichloromethane (DCM).
-
Product : 2-Bromo-N-[3-(acetylamino)phenyl]acetamide.
Amide Bond Formation and Final Coupling
The alkylated indole intermediate is coupled with the acetylated aniline derivative using carbonyldiimidazole (CDI)-mediated activation:
Reaction Optimization
-
Activation : [4-(1H-Indol-1-ylmethyl)phenyl]acetic acid is treated with CDI in tetrahydrofuran (THF) for 3 hours.
-
Coupling : N-[3-(Acetylamino)phenyl]amine is added, and stirring continues for 2 hours at room temperature.
-
Yield : ~75% after purification via recrystallization (ethyl acetate/isopropyl ether).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity in Indole Substitution :
-
Benzyloxy Group Stability :
-
Amide Hydrolysis :
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s indole-acetamide scaffold is shared with several analogues, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Indole-Acetamide Derivatives
Key Observations :
- Substituent Diversity: The target compound’s 6-benzyloxy group distinguishes it from analogues with methoxy (e.g., ), hydroxyimino (e.g., ), or halogenated substituents (e.g., ).
- Amide Linkage : Unlike 2-oxoacetamide derivatives (e.g., ), the target compound retains a standard acetamide linkage, which may influence hydrogen-bonding interactions.
- Molecular Weight : The target compound (364.4 g/mol) is intermediate in size compared to halogenated derivatives (e.g., 10j at 507.3 g/mol ) and smaller than polycyclic analogues (e.g., ).
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Melting Points : Halogenated derivatives (e.g., 10j, 10k ) exhibit higher melting points (175–194°C), likely due to stronger intermolecular forces from polar substituents. The target compound’s melting point is unreported.
Anticancer Activity :
- Compounds 10j–10m were designed as Bcl-2/Mcl-1 dual inhibitors, with substituents like chloro, fluoro, and pyridyl enhancing pro-apoptotic activity. The target compound’s benzyloxy group may confer similar selectivity, but direct anticancer data are lacking.
Antioxidant Activity :
- Derivatives like 3a and others in demonstrated potent antioxidant activity via FRAP and DPPH assays, attributed to indole and amide pharmacophores.
Structural-Activity Relationships (SAR) :
Biological Activity
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a synthetic compound with a complex structure that includes an indole moiety and various functional groups. Its molecular formula is C25H23N3O3, with a molecular weight of 413.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The presence of an indole ring and acetylamino group contributes to its unique chemical reactivity and interaction with biological targets. The benzyloxy group enhances its solubility and ability to penetrate biological membranes, which is crucial for its therapeutic applications.
| Property | Detail |
|---|---|
| Molecular Formula | C25H23N3O3 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
| InChI Key | CCNRWUXHLRKVJA-UHFFFAOYSA-N |
This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways relevant to disease processes, particularly in cancer research. The compound acts as a biochemical probe that can influence cellular signaling pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely due to its ability to interact with specific oncogenic pathways.
- Antiviral Properties : Some derivatives of indole compounds have shown promise as antiviral agents. While specific data on this compound's antiviral activity is limited, the structural similarities suggest potential efficacy against viral infections.
- Antioxidant Activity : The indole structure is known for its antioxidant properties, which could contribute to cellular protection against oxidative stress.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:
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Cancer Research : A study demonstrated that indole derivatives can inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms might be at play for this compound.
- Example : Indole derivatives were shown to inhibit the proliferation of human breast cancer cells with IC50 values in the low micromolar range.
- Antiviral Studies : Research on related compounds indicated significant antiviral activity against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC50 values below 10 µM.
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide | Known for antioxidant properties |
| N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides | Evaluated for antibacterial and enzyme inhibitory activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
